![molecular formula C14H12N4OS2 B2444950 4-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034395-28-1](/img/structure/B2444950.png)
4-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
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Description
4-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H12N4OS2 and its molecular weight is 316.4. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Application : 4-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide can serve as a precursor for boronic esters, enabling diverse transformations such as alkenylations, alkynylations, and arylations .
- Application : The radical-based protodeboronation of alkyl boronic esters using this compound allows for formal anti-Markovnikov alkene hydromethylation. This transformation has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .
- Application : The protodeboronation of 4-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide has been employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B, demonstrating its utility in complex molecule construction .
- Application : Researchers can explore the pharmacological properties of this compound and its derivatives for potential therapeutic applications. Its unique structure may offer advantages in drug design.
Organic Synthesis and Building Blocks
Hydromethylation of Alkenes
Total Synthesis of Natural Products
Drug Discovery and Medicinal Chemistry
properties
IUPAC Name |
4-methyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS2/c1-9-13(21-18-17-9)14(19)16-7-10-2-4-15-12(6-10)11-3-5-20-8-11/h2-6,8H,7H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAYSBZGQZLICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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